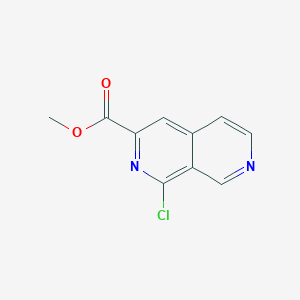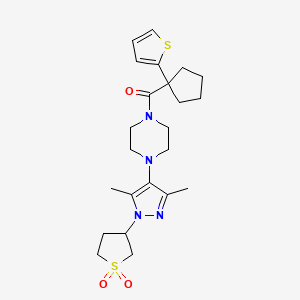
(4-(1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-1H-吡唑-4-基)哌嗪-1-基)(1-(噻吩-2-基)环戊基)甲苯酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This would typically involve a brief overview of the compound, including its chemical formula, molecular weight, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any important functional groups.Chemical Reactions Analysis
This would involve a discussion of any known chemical reactions that the compound undergoes, including the reactants, products, and reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学研究应用
分子相互作用研究
与 (4-(1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-1H-吡唑-4-基)哌嗪-1-基)(1-(噻吩-2-基)环戊基)甲苯酮) 在结构上相关的化合物研究通常集中在它们与特定受体的分子相互作用,例如 CB1 大麻素受体。例如,利用 AM1 分子轨道方法的研究已经确定了相关拮抗剂的各种构象,表明它们与受体的空间结合相互作用可能类似于大麻素激动剂,表明除了疼痛管理之外,通过调节受体活性,在大脑退行性疾病或癌症等领域具有潜在的多种治疗应用 [Shim 等人,2002。
合成和结构分析
相关吡唑衍生物的开发和结构分析,包括新化合物的合成及其通过各种光谱方法的表征,提供了对这些分子的潜在药理学应用的见解。新颖的合成路线使得能够产生具有增强生物活性的衍生物,表明在药物发现和开发中具有广泛的应用,特别是作为抗菌剂、抗真菌剂和抗癌剂 [Hote 和 Lokhande,2014; Sanjeeva 等人,2022。
抗菌和抗癌活性
已经合成了与目标化合物在结构上相似的特定吡唑和异恶唑衍生物,并评估了它们的抗菌和抗癌活性。这些研究突出了这些化合物在治疗各种细菌和真菌感染中的潜力,以及它们在抑制癌细胞生长中的功效,为开发新的治疗剂提供了有希望的途径 [Hafez 等人,2016; Inceler 等人,2013。
酶抑制活性
与 (4-(1-(1,1-二氧化四氢噻吩-3-基)-3,5-二甲基-1H-吡唑-4-基)哌嗪-1-基)(1-(噻吩-2-基)环戊基)甲苯酮) 在结构上相似的化合物已被研究其酶抑制活性,包括抑制乙酰胆碱酯酶 (AChE)、丁酰胆碱酯酶 (BChE) 和谷胱甘肽 S-转移酶 (GST)。这些活性表明在治疗与酶功能障碍相关的疾病(如阿尔茨海默病或某些癌症)中具有潜在的治疗应用 [Cetin 等人,2021。
安全和危害
This would involve a discussion of any known safety concerns or hazards associated with the compound, including its toxicity, flammability, and any necessary safety precautions.
未来方向
This would involve a discussion of potential future research directions, including any unanswered questions about the compound or potential new applications.
属性
IUPAC Name |
[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazin-1-yl]-(1-thiophen-2-ylcyclopentyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O3S2/c1-17-21(18(2)27(24-17)19-7-15-32(29,30)16-19)25-10-12-26(13-11-25)22(28)23(8-3-4-9-23)20-6-5-14-31-20/h5-6,14,19H,3-4,7-13,15-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOOJEDZPZOVPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4(CCCC4)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

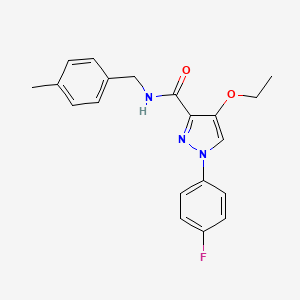
![N-[2-(2,3-Dichlorophenoxy)ethyl]oxirane-2-carboxamide](/img/structure/B2985265.png)
![1-[(4-Chlorophenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2985266.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-amine](/img/structure/B2985268.png)
![N-methyl-2-[(2-nitrophenyl)amino]acetamide](/img/structure/B2985272.png)
![3-fluoro-4-methoxy-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)benzamide](/img/structure/B2985273.png)
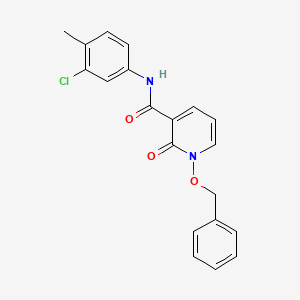

![(3S,4S)-3-bromo-4-phenyl-3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole](/img/structure/B2985277.png)
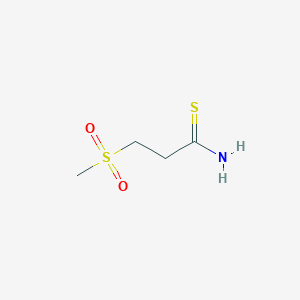
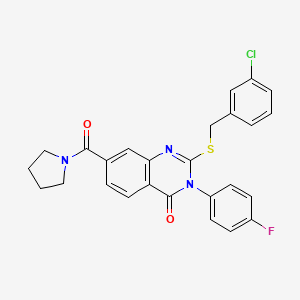
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(4-bromophenyl)acetamide](/img/structure/B2985281.png)
![[2-[(3-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2985282.png)
